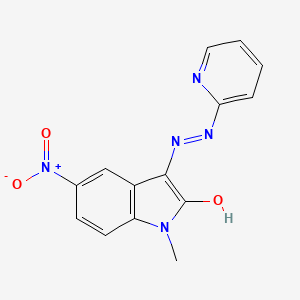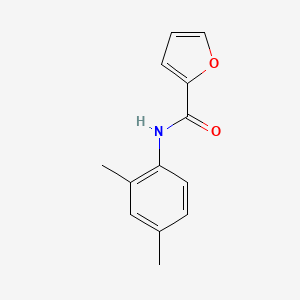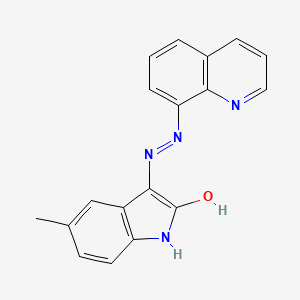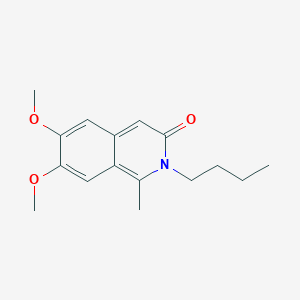![molecular formula C17H20N2O2S B3872485 3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B3872485.png)
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene
Overview
Description
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[43002,4]nona-1(6),8-diene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts for the key steps.
Chemical Reactions Analysis
Types of Reactions
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfinates or thiols.
Scientific Research Applications
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[430
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene: This compound is unique due to its specific tricyclic structure and the presence of the sulfonyl group.
Other tricyclic compounds: These may have similar core structures but differ in the functional groups attached, leading to different chemical and biological properties.
Uniqueness
The uniqueness of 3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[430
Properties
IUPAC Name |
3,3,9-trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-10-5-7-12(8-6-10)22(20,21)19-14-9-13-16(17(13,3)4)15(14)11(2)18-19/h5-8,13,16H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMRERKEDOXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C4C(C3)C4(C)C)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(4-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872410.png)
![2-[5-(3,4-Dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-N-thiazol-2-yl-acet](/img/structure/B3872423.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B3872434.png)
![3-(2,4-dichlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872442.png)


![1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B3872462.png)
![(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B3872465.png)

![3-(4-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872482.png)

![N-(1-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3872493.png)
![N-[1-({2-[3-(2-furyl)-2-propen-1-ylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B3872499.png)
